molecular formula C23H20N4O3 B3016568 1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941901-33-3

1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3016568
CAS RN: 941901-33-3
M. Wt: 400.438
InChI Key: CCZMUBWHSQGRNI-UHFFFAOYSA-N
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Description

The compound "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrido[3,2-d]pyrimidine derivatives has been explored in various studies. For instance, a one-step synthesis of pyrido[3,4-d]pyrimidine ring systems has been reported, which involves the reaction of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by a fused ring system. X-ray crystallography and other spectroscopic methods are typically used to elucidate the structure of such compounds. For example, the molecular structure of a related compound, 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione, was determined using X-ray crystallography . This technique could be applied to determine the precise structure of the compound .

Chemical Reactions Analysis

Pyrido[3,2-d]pyrimidine derivatives can undergo various chemical reactions. For instance, the acylation of pyrrolidine-2,4-diones has been studied, which involves the reaction with acid chlorides in the presence of Lewis acids . Additionally, the regioselective amination of condensed pyrimidines has been observed, which could be relevant for functionalizing the pyrimidine ring of the compound . These reactions could be used to further modify the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[3,2-d]pyrimidine derivatives would include their solubility, melting point, and stability. These properties are influenced by the substituents on the core ring system. For example, the synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones and their trione counterparts involves oxidative aromatization, which could affect the electronic properties and reactivity of these compounds . The specific properties of the compound would need to be determined experimentally.

Scientific Research Applications

Green Synthesis Methods

A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, related to the specified chemical, using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione in water has been investigated. This synthesis avoids chromatography and recrystallization, simplifying the purification process (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).

Synthetic Routes and Properties

The synthesis and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones and -pyrimidine-2,4-(1H,3H)-diones, which share a similar structural framework with the specified compound, have been detailed. This includes the preparation of various derivatives and their spectroscopic characteristics (Gelling & Wibberley, 1969).

Urease Inhibition Activity

A study synthesized and characterized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-diones, investigating their in vitro urease inhibition activity. Some of these compounds exhibited significant activity, highlighting potential applications in inhibiting urease (Rauf et al., 2010).

Molecular Structures and Crystal Studies

Research has been conducted on the molecular structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, examining their hydrogen bonding patterns and crystal structures. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Trilleras et al., 2009).

Biopharmaceutical Properties

A study has explored the biopharmaceutical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, noting significant variations in properties like solubility, permeability, and intrinsic clearance. This diversity indicates potential applications in various therapeutic areas (Jatczak et al., 2014).

Synthesis Methods

Efficient synthetic routes for creating pyrido[3,2-d]pyrimidine-2,4-diones derivatives have been developed. These routes offer good yields and highlight the versatility of these compounds in various chemical syntheses (Mamouni et al., 2003).

properties

IUPAC Name

1-[2-(4-ethylphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-2-16-8-10-17(11-9-16)20(28)15-26-19-7-5-13-25-21(19)22(29)27(23(26)30)14-18-6-3-4-12-24-18/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZMUBWHSQGRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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